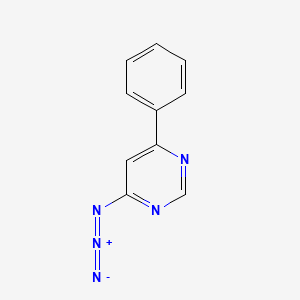
4-Azido-6-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azido-6-phenylpyrimidine is a heterocyclic compound characterized by the presence of an azido group (-N₃) at the 4-position and a phenyl group at the 6-position of a pyrimidine ring. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The azido group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halogenated pyrimidine, such as 4-chloro-6-phenylpyrimidine, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 4-azido-6-phenylpyrimidine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 4-Azido-6-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyrimidine ring.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition reactions with alkynes or alkenes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: LiAlH₄ or Pd/C with H₂.
Cycloaddition: Alkynes or alkenes under thermal or catalytic conditions.
Major Products Formed:
Substitution: Formation of azido-substituted pyrimidines.
Reduction: Formation of amino-substituted pyrimidines.
Cycloaddition: Formation of triazole derivatives.
科学研究应用
4-Azido-6-phenylpyrimidine has diverse applications in scientific research:
作用机制
The mechanism of action of 4-azido-6-phenylpyrimidine is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes or alkenes, forming stable triazole rings. This reactivity is exploited in bioorthogonal chemistry for labeling and tracking biomolecules. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical transformations .
相似化合物的比较
4-Iodo-6-phenylpyrimidine: Similar structure but with an iodo group instead of an azido group.
2-Azido-4-chloro-6-phenylpyrimidine: Another azido-substituted pyrimidine with a chloro group at the 4-position.
2,6-Disubstituted 4-azidopyrimidines: Compounds with various substituents at the 2 and 6 positions.
Uniqueness: 4-Azido-6-phenylpyrimidine is unique due to the specific positioning of the azido and phenyl groups, which confer distinct reactivity and properties. The azido group at the 4-position allows for selective reactions, making it a valuable intermediate in synthetic chemistry and bioorthogonal applications .
属性
CAS 编号 |
63399-56-4 |
|---|---|
分子式 |
C10H7N5 |
分子量 |
197.20 g/mol |
IUPAC 名称 |
4-azido-6-phenylpyrimidine |
InChI |
InChI=1S/C10H7N5/c11-15-14-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H |
InChI 键 |
IXXYGNOMRZGXCC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
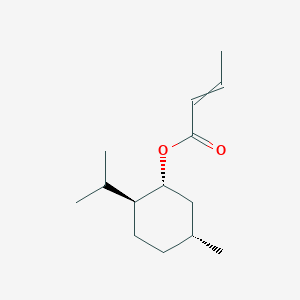
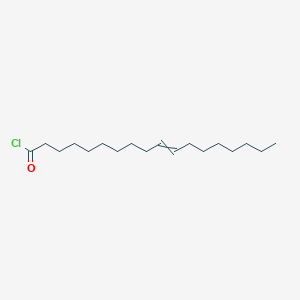
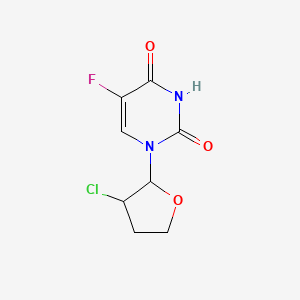
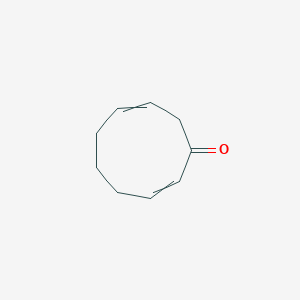
![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
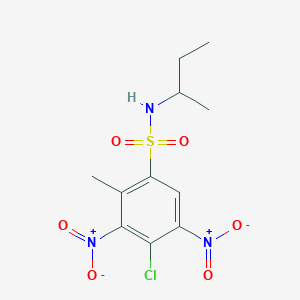
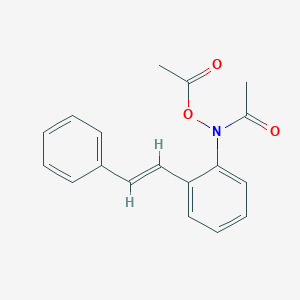
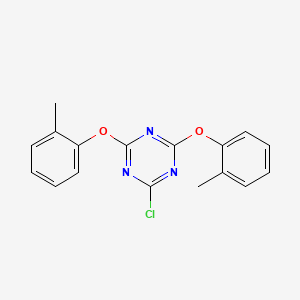

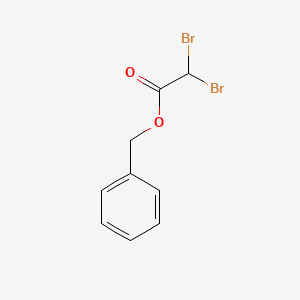
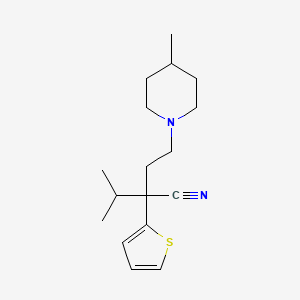

![3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol](/img/structure/B14506831.png)
